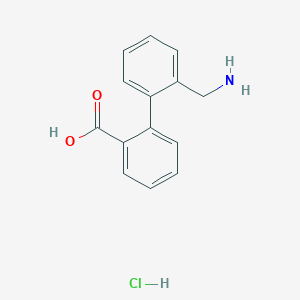

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

CAS No.:

Cat. No.: VC13738051

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClNO2 |

|---|---|

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |

| Standard InChI Key | RFCCJWHCSSHPDD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core (two benzene rings connected by a single bond) with substituents at the 2- and 2'-positions: a carboxylic acid (-COOH) and an aminomethyl (-CH₂NH₂) group, respectively. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.

Table 1: Molecular Data for 2'-(Aminomethyl)-Biphenyl-2-Carboxylic Acid HCl

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(Aminomethyl)phenyl]benzoic acid; hydrochloride |

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| SMILES | C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl |

| InChI Key | RFCCJWHCSSHPDD-UHFFFAOYSA-N |

The aminomethyl group enables hydrogen bonding with biological targets, while the biphenyl system provides hydrophobic interactions, enhancing binding affinity to proteins or receptors .

Synthesis and Characterization

Spectral Characterization

Key analytical data from similar compounds include:

-

¹H-NMR: Cyclopropane protons (if present) appear as multiplets at δ 1.3–1.7 ppm, while aromatic protons resonate at δ 6.8–7.8 ppm .

-

IR Spectroscopy: Carboxylic acid C=O stretches near 1700 cm⁻¹ and O-H stretches around 2932 cm⁻¹ .

-

Mass Spectrometry: ESI-MS typically shows [M-H]⁻ peaks, as observed for related biphenyl carboxylic acids .

Applications in Pharmaceutical and Material Sciences

Drug Development

The compound serves as a key intermediate in designing drugs targeting:

-

Enzyme Inhibitors: The carboxylic acid group chelates metal ions in enzyme active sites, while the aminomethyl group participates in hydrogen bonding .

-

Anticancer Agents: Biphenyl derivatives exhibit anti-proliferative activity against breast cancer cells (e.g., MCF-7, MDA-MB-231) by modulating estrogen receptor alpha (ERα) .

Table 2: Potential Therapeutic Applications

| Application | Mechanism | Source |

|---|---|---|

| Anticancer Therapy | ERα antagonism | |

| Anti-inflammatory Drugs | COX-2 inhibition | |

| Neurological Agents | NMDA receptor modulation |

Peptide Synthesis and Bioconjugation

In solid-phase peptide synthesis, the carboxylic acid group facilitates amide bond formation, enabling the incorporation of biphenyl motifs into peptides for enhanced stability and target affinity . The aminomethyl group allows site-specific bioconjugation to fluorescent dyes or drug payloads, as demonstrated in antibody-drug conjugate (ADC) development .

Material Science

The biphenyl core contributes to rigid-rod polymers with high thermal stability, useful in coatings and electronic materials. Functionalization with hydrophilic groups (e.g., -COOH, -NH₂) adjusts solubility for processing into thin films or hydrogels .

Analytical and Computational Methods

Quality Control

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures purity >95%.

-

Elemental Analysis: Confirms Cl content (theoretical: 13.45%) to verify hydrochloride salt formation.

Computational Modeling

Molecular docking studies against ERα (PDB: 1A52) predict binding energies of -8.2 to -9.6 kcal/mol for biphenyl carboxylic acids, with key interactions involving Arg394 and Glu353 . These insights guide structural optimization for improved potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume